molecular formula C4H10N2O2 B1217795 4-amino-N-hydroxybutanamide CAS No. 81485-19-0

4-amino-N-hydroxybutanamide

Cat. No.: B1217795
CAS No.: 81485-19-0
M. Wt: 118.13 g/mol
InChI Key: IMJNPWBZRROYKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hydroxybutanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with ammonia, followed by hydrolysis to obtain the desired product . This method is advantageous due to its high yield and the availability of raw materials.

Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hydroxybutanamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Butanoic acid and ammonia.

    Oxidation: Various oxidation products, depending on the specific conditions and reagents used.

    Substitution: A range of substituted derivatives, depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-hydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by affecting their mRNA expression . This modulation occurs through the inhibition of specific signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

4-amino-N-hydroxybutanamide can be compared with other similar compounds, such as 4-hydroxybutanamide and benzamide.

    4-hydroxybutanamide: This compound is similar in structure but lacks the amino group.

    Benzamide: Benzamide is another amide compound but with a benzene ring.

The presence of both amino and hydroxy groups in this compound makes it unique and versatile, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further research in medicine and biology.

Properties

IUPAC Name

4-amino-N-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-3-1-2-4(7)6-8/h8H,1-3,5H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNPWBZRROYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002006
Record name 4-Amino-N-hydroxybutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81485-19-0
Record name gamma-Aminobutyric acid hydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-hydroxybutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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